(2-Oxo-2H-indol-3-yl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2H-indol-3-yl)cyanamide is a heterocyclic compound that features an indole ring structure with a cyanamide group attached. Heterocyclic compounds, like this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-indol-3-yl)cyanamide typically involves the reaction of indole derivatives with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of cyanamide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of oxoindole derivatives.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxoindole derivatives.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyanamide.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2H-indol-3-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (2-Oxo-2H-indol-3-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbinol: Another indole derivative with anticancer properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Uniqueness: (2-Oxo-2H-indol-3-yl)cyanamide is unique due to its cyanamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
141857-63-8 |
---|---|
Molekularformel |
C9H5N3O |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
(2-oxo-1H-indol-3-ylidene)cyanamide |
InChI |
InChI=1S/C9H5N3O/c10-5-11-8-6-3-1-2-4-7(6)12-9(8)13/h1-4H,(H,11,12,13) |
InChI-Schlüssel |
HGSIXSJTGJGRED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC#N)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.